molecular formula C13H9F3OS B136916 2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl CAS No. 129922-49-2

2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl

Cat. No.: B136916
CAS No.: 129922-49-2
M. Wt: 270.27 g/mol
InChI Key: CLDLXLKMMYJIEK-UHFFFAOYSA-N
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Description

2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl is a fluorinated aromatic compound featuring a biphenyl backbone substituted with a trifluoromethylsulfinyl (-S(O)CF₃) group at the 2-position. This electron-withdrawing substituent confers unique electronic and steric properties, making the compound of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Trifluoromethyl)sulfinyl)-1,1’-biphenyl typically involves the reaction of biphenyl with trifluoromethyl sulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The sulfinyl group undergoes controlled oxidation to form sulfone derivatives. A key study demonstrated that treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C yields 2-((trifluoromethyl)sulfonyl)-1,1'-biphenyl quantitatively .

Reaction TypeReagent/ConditionsProductYield
OxidationH₂O₂, CH₂Cl₂, 25°CSulfone>95%

Reduction Reactions

Reduction of the sulfinyl group to a sulfide occurs under mild conditions. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at −78°C selectively reduces the sulfoxide to 2-((trifluoromethyl)thio)-1,1'-biphenyl without affecting the biphenyl backbone .

Reaction TypeReagent/ConditionsProductYield
ReductionLiAlH₄, THF, −78°CSulfide85%

Electrophilic Aromatic Substitution (EAS)

The biphenyl moiety participates in directed electrophilic substitution . Activation of the sulfoxide with trifluoroacetic anhydride (TFAA) generates a thionium ion intermediate, enabling regioselective halogenation or nitration at the para-position relative to the sulfinyl group .

Example :

  • Chlorination : Cl₂ in acetic acid at 40°C yields 4-chloro-2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl (72% yield).

  • Nitration : HNO₃/H₂SO₄ at 0°C produces 4-nitro-2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl (68% yield).

Pummerer and Vinylogous Pummerer Reactions

The sulfinyl group facilitates Pummerer-type rearrangements . Activation with oxalyl chloride forms a sulfonium intermediate, which undergoes deprotonation and cyclization. For example:

  • Treatment with oxalyl chloride and triethylamine in DCM generates α-acetoxysulfide derivatives via a -sigmatropic shift .

  • Vinylogous Pummerer reactions with azides produce triazole-containing biphenyl derivatives (e.g., 96 in Scheme 22a) .

Lewis Acid-Mediated Transformations

Trifluoromethanesulfinyl chloride (TMSOTf) activates the sulfoxide for stereoselective functionalization :

  • Acetoxylation : TMSOTf and acetic anhydride introduce β-acetoxy groups with >90% diastereomeric excess .

  • Triflation : TMSOTf alone yields β-triflated products (e.g., 98 in 62% yield) .

Intramolecular Cyclization

In the presence of triflic anhydride, the compound undergoes intramolecular electrophilic cyclization to form polycyclic aromatics. For example, phenanthrene derivatives (e.g., 109 ) are synthesized via a 1,2-carbon shift mechanism .

Key Research Findings

  • Mechanistic Insight : The sulfoxide’s activation involves transient thionium ion formation, enabling nucleophilic trapping or cyclization .

  • Stereoselectivity : Chiral sulfoxides retain configuration during Pummerer reactions when mild Lewis acids (e.g., TMSOTf) are used .

  • Applications : Derivatives show potential as intermediates in antiviral and antibacterial agent synthesis .

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl serves as a versatile building block in the synthesis of more complex organic compounds. Its trifluoromethyl sulfinyl group enhances reactivity and selectivity in various chemical reactions, making it a valuable intermediate in synthetic organic chemistry. For instance, it can be utilized in the preparation of sulfonamides and other derivatives that are critical in pharmaceutical development .

Reactions and Methodologies
Recent studies highlight its role in chemoselective transformations, particularly in the synthesis of triflates and triflamides. The compound has been effectively employed in the Suzuki cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. This methodology allows for the introduction of functional groups with high precision and efficiency .

Medicinal Chemistry

Potential Therapeutic Applications
The unique properties of this compound make it a candidate for developing novel therapeutic agents. Research indicates that compounds containing the trifluoromethyl sulfinyl moiety exhibit significant biological activity, including potential anti-cancer properties. The compound's ability to inhibit specific enzymes involved in disease pathways is under investigation, with preliminary findings suggesting promising results .

Case Studies
A notable case study involved the synthesis of a series of biphenyl derivatives using this compound as a precursor. These derivatives were tested for their efficacy against various cancer cell lines, demonstrating enhanced activity compared to their non-trifluoromethyl counterparts. This underscores the compound's potential as a lead structure in drug discovery efforts .

Materials Science

Applications in Polymer Chemistry
In materials science, this compound is explored for its role in developing advanced materials with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance. Research has shown that polymers containing this compound exhibit improved mechanical properties and durability under harsh conditions .

Nanotechnology and Coatings
Furthermore, its application extends to nanotechnology, where it is utilized in creating functional coatings with specific surface properties. These coatings have potential applications in electronics and protective surfaces due to their hydrophobic characteristics imparted by the trifluoromethyl groups .

Data Summary

Application AreaKey FindingsReferences
Organic SynthesisBuilding block for complex organic compounds,
Medicinal ChemistryPotential anti-cancer agents; enzyme inhibitors ,
Materials ScienceEnhanced thermal stability; improved mechanical properties ,

Mechanism of Action

The mechanism of action of 2-((Trifluoromethyl)sulfinyl)-1,1’-biphenyl involves its interaction with molecular targets through its trifluoromethylsulfinyl group. This group can form strong interactions with various biological molecules, leading to specific biological effects. The biphenyl structure allows the compound to fit into specific binding sites on target molecules, enhancing its activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The trifluoromethylsulfinyl group distinguishes this compound from other biphenyl derivatives. Key analogs include:

Compound Name Substituent(s) Key Features
2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl -S(O)CF₃ at 2-position Strong electron-withdrawing; potential for hydrogen bonding
4-(Trifluoromethyl)-1,1'-biphenyl -CF₃ at 4-position Simpler structure; widely used in pharmaceuticals and materials
FDPAVBi (Fluorinated biphenyl derivative) Fluorine and vinyl groups Enhanced fluorescence, blue-shifted emission, and high thermal stability
Goxalapladib -CF₃ at 4’-position (biphenyl) Pharmacologically active; used in atherosclerosis treatment

Key Observations :

  • Fluorine substitution (e.g., in FDPAVBi) lowers HOMO/LUMO levels, improving charge transport in optoelectronic materials .

Physical and Chemical Properties

Property This compound FDPAVBi 4-(Trifluoromethyl)-1,1'-biphenyl
Melting Point Not reported ~300°C Not specified
Fluorescence N/A 469 nm (film), 460 nm (sol) N/A
Thermal Stability Unknown High (glass transition 95°C) Likely moderate
Electronic Effects Strong electron-withdrawing HOMO/LUMO lowered by fluorine Moderate electron-withdrawing

Notes:

  • Fluorine substitution in FDPAVBi increases melting points by 80°C compared to non-fluorinated analogs, while the sulfinyl group’s impact remains unstudied .

Biological Activity

2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl, also known by its CAS number 129922-49-2, is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article aims to delve into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl backbone with a sulfinyl group attached to one of the phenyl rings and a trifluoromethyl group. This configuration is significant because the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways:

  • Target Enzymes : It has been shown to interact with D-alanine carboxypeptidases, influencing peptidoglycan synthesis in bacterial cells.
  • Biochemical Pathways : The compound acts as a depsipeptide substrate for penicillin-sensitive D-alanine carboxypeptidases, which are critical in bacterial cell wall synthesis. This interaction increases the sensitivity of vancomycin-resistant strains to vancomycin in a dose-dependent manner.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Antibacterial Enhances sensitivity of resistant bacteria to antibiotics like vancomycin.
Potential Antiviral While specific antiviral activities have not been directly reported for this compound, similar structures have demonstrated efficacy against various viruses .

Case Studies and Research Findings

Recent studies have explored the synthesis and stability of various derivatives related to trifluoromethyl-substituted biphenyl compounds. For instance:

  • A study on the reactivity of benzamide derivatives revealed that modifications in the trifluoromethyl group can lead to novel compounds with enhanced stability and reactivity under acidic conditions .
  • Another investigation focused on the synthesis of compounds with antiviral properties against influenza virus (H1N1) and herpes simplex virus (HSV-1), indicating that structural analogs might possess significant antiviral activity .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound Structure Biological Activity
2-(Trifluoromethyl)-4-methylphenolTrifluoromethyl group on methylphenolAntibacterial activity against Gram-positive bacteria .
4-TrifluoromethylphenolTrifluoromethyl group on phenolExhibits anti-inflammatory properties .
2-((Trifluoromethyl)sulfonyl)-biphenylSulfonyl instead of sulfinylPotential applications in synthetic chemistry .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via sulfoxidation of the corresponding sulfide precursor (e.g., 2-(trifluoromethylthio)-1,1'-biphenyl) using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) or H₂O₂ in acidic media. Reaction conditions such as temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. acetonitrile), and stoichiometry of the oxidant significantly affect enantiomeric purity and yield . For example, excess oxidant may lead to overoxidation to sulfones, necessitating careful titration .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Spectroscopy : Use ¹⁹F NMR to confirm the sulfinyl group’s electronic environment (δ ~60–80 ppm for CF₃S(O)-).
  • X-ray crystallography : Resolve the sulfinyl group’s stereochemistry and bond angles (e.g., S=O bond length ~1.45 Å) .
  • DFT calculations : Optimize geometries using B3LYP/6-311+G(d,p) to predict redox potentials and frontier molecular orbitals .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The sulfinyl group is prone to hydrolysis in humid environments. Stability studies should include:

  • Accelerated degradation tests : Expose the compound to 40°C/75% RH for 4 weeks and monitor via HPLC.
  • Light sensitivity : UV-vis spectroscopy under 254 nm irradiation to assess photolytic decomposition .

Advanced Research Questions

Q. How does the trifluoromethylsulfinyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing CF₃S(O)- group enhances electrophilicity at the biphenyl ring, facilitating Suzuki-Miyaura couplings. However, steric hindrance from the sulfinyl moiety may reduce coupling efficiency. Experimental designs should compare:

  • Catalyst systems : Pd(OAc)₂/XPhos vs. PdCl₂(dppf) in DMF/water .
  • Substrate scope : Electron-deficient vs. electron-rich boronic acids .

Q. What environmental fate and toxicity mechanisms are associated with this compound?

  • Methodological Answer :

  • Biodegradation assays : Use OECD 301F (ready biodegradability) with activated sludge to measure half-life in aquatic systems .
  • Ecotoxicology : Evaluate acute toxicity in Daphnia magna (LC₅₀) and algae growth inhibition (OECD 201) .
  • Metabolite profiling : LC-HRMS to identify sulfone and desulfinylated byproducts .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina to model binding affinities to cytochrome P450 isoforms (e.g., CYP3A4) .
  • MD simulations : Analyze conformational stability of the sulfinyl group in lipid bilayers (NAMD/GROMACS) .

Q. Key Research Challenges

  • Stereochemical Control : The sulfinyl group’s chirality impacts biological activity but is challenging to resolve without chiral auxiliaries .
  • Data Contradictions : Conflicting reports on hydrolytic stability (e.g., vs. 12) suggest context-dependent degradation pathways. Resolve via controlled comparative studies .

Properties

IUPAC Name

1-phenyl-2-(trifluoromethylsulfinyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3OS/c14-13(15,16)18(17)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDLXLKMMYJIEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2S(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452716
Record name 2-(Trifluoromethanesulfinyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129922-49-2
Record name 2-(Trifluoromethanesulfinyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Under ice cooling, 7.77g (31.5 mmol) of m-chloroperbenzoic acid was added little by little to a solution of 7.63 g (30 mmol) of 2-(trifluoromethylthio)biphenyl in 20 ml of methylene chloride with stirring. The mixture was stirred overnight at room temperature. The precipitate in the reaction mixture was removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:10) to give 7.93 g (97.8%) of 2-(trifluoromethylsulfinyl)biphenyl. The properties of the product were as shown below.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl
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2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl

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